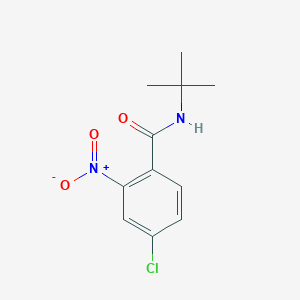

N-tert-butyl-4-chloro-2-nitrobenzamide

Description

Properties

Molecular Formula |

C11H13ClN2O3 |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

N-tert-butyl-4-chloro-2-nitrobenzamide |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)13-10(15)8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |

InChI Key |

HKDBBEMQNYJXAO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with shared functional groups (tert-butyl, nitro, chloro, or benzamide moieties) to infer trends in physicochemical properties, synthesis, and applications.

Table 1: Key Properties of Analogous Compounds

Structural and Functional Differences

- Substituent Effects :

- The compound from (C₂₂H₂₇ClN₂O₃) shares a tert-butyl group and 4-chlorophenyl substituent but includes a methoxybenzyl-acetamido side chain, enhancing its molecular weight (402.171 g/mol) and crystalline stability (MP 124–126°C) . In contrast, N-tert-butyl-4-chloro-2-nitrobenzamide lacks this side chain, likely reducing steric hindrance and altering solubility.

- The nitro group in 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide () is at the 2-position, similar to the target compound, but paired with a methyl group instead of chlorine. This substitution may influence electronic properties and reactivity .

Physicochemical Properties

- Physical State and Stability: The presence of nitro groups (as in ) often increases molecular polarity and melting points compared to non-nitro analogs. However, the tert-butyl group may counterbalance this by imparting hydrophobicity . Chlorine substituents (e.g., in and ) enhance electronegativity and may improve stability against metabolic degradation, a feature relevant to pharmaceutical applications .

Preparation Methods

Reaction Mechanism and Components

The reaction proceeds via imine formation between 4-chlorobenzaldehyde and allylamine, followed by nucleophilic attack of tert-butyl isocyanide and 4-chloro-2-nitrobenzoic acid. The resulting α-acyloxyamide intermediate undergoes rearrangement to yield the final product. Key components include:

-

4-Chloro-2-nitrobenzoic acid : Serves as the carboxylic acid component, introducing the nitro and chloro substituents.

-

tert-Butyl isocyanide : Provides the tert-butyl group for the amide nitrogen.

Optimized Procedure and Yields

In a representative protocol, 4-chlorobenzaldehyde (2.0 mmol), allylamine (2.0 mmol), 4-chloro-2-nitrobenzoic acid (2.0 mmol), and tert-butyl isocyanide (2.0 mmol) are combined in methanol. After 24 hours at room temperature, purification by flash chromatography (ethyl acetate:petroleum ether = 50:50) affords the product in 77% yield (715 mg). The method’s efficiency stems from its atom economy and avoidance of protecting groups.

Table 1: Ugi Reaction Parameters for this compound Synthesis

| Component | Quantity | Role |

|---|---|---|

| 4-Chlorobenzaldehyde | 282 mg | Aldehyde |

| Allylamine | 0.151 mL | Amine |

| 4-Chloro-2-nitrobenzoic acid | 404 mg | Carboxylic acid |

| tert-Butyl isocyanide | 0.23 mL | Isocyanide |

| Yield | 77% | Isolated mass : 715 mg |

Limitations and Functional Group Compatibility

While effective, the Ugi route produces bis-amide structures (e.g., compound 1a), necessitating post-synthetic modifications to isolate the target mono-amide. Additionally, steric hindrance from the tert-butyl group may reduce reaction rates, requiring extended reaction times or elevated temperatures.

| Parameter | Value |

|---|---|

| Catalyst | Fe2(SO4)3·5H2O (2.5 mol%) |

| Surfactant | SDS (15 mol%) |

| Temperature | 70°C |

| Solvent | H2O |

| Reaction Time | Until TLC completion |

Application to Target Compound Synthesis

To adapt this method, the oxaziridine precursor must incorporate both the tert-butyl group and the 4-chloro-2-nitrobenzoyl moiety. For example, reacting tert-butylamine with 4-chloro-2-nitrobenzaldehyde under oxidative conditions could generate the requisite oxaziridine. Subsequent Fe2(SO4)3-catalyzed ring-opening would yield this compound.

Advantages Over Ugi Methodology

-

Aqueous conditions : Reduces reliance on organic solvents.

-

Lower catalyst loading : Enhances cost-effectiveness for large-scale production.

Comparative Analysis of Synthetic Routes

Table 3: Ugi vs. Iron(III)-Catalyzed Methods

| Parameter | Ugi Reaction | Iron(III) Method |

|---|---|---|

| Yield | 77% | Not reported* |

| Reaction Time | 24 hours | TLC-dependent |

| Catalyst Cost | None | Low (Fe2(SO4)3) |

| Solvent | Methanol | Water |

| Byproducts | Bis-amides | Minimal |

*Yields for analogous N-alkylbenzamides range from 70–90%.

Optimization and Scalability Considerations

Enhancing Ugi Reaction Efficiency

Improving Iron(III) Catalysis

-

Surfactant optimization : Replacing SDS with biodegradable alternatives.

-

Continuous flow systems : Facilitating large-scale oxaziridine processing.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-tert-butyl-4-chloro-2-nitrobenzamide, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the nitration and chlorination of benzamide derivatives. Key steps include:

- Nitro group introduction : Controlled nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration .

- Chlorination : Electrophilic substitution with Cl₂ or SOCl₂, optimized in solvents like dichloromethane (DCM) at reflux conditions .

- Amide formation : Coupling with tert-butylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt), with yields improved by anhydrous conditions and inert atmospheres .

- Optimization : Solvent polarity (e.g., DCM vs. THF) and catalyst selection (e.g., DMAP for acylation) critically influence selectivity. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing This compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro at C2, chloro at C4) through distinct chemical shifts (e.g., nitro groups deshield adjacent protons to ~8.2–8.5 ppm) .

- IR : Identify amide C=O stretches (~1650 cm⁻¹) and nitro NO₂ asymmetric stretches (~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced Research Questions

Q. How do structural analogs of This compound differ in biological activity, and what drives these variations?

- Methodological Answer : Comparative studies of analogs (Table 1) reveal:

- Key Drivers :

- Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity, enhancing interactions with biological targets like kinases .

- Steric effects : tert-butyl groups may hinder binding in crowded active sites, reducing potency .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) for this compound be systematically addressed?

- Methodological Answer :

- Standardization : Adopt consistent assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use MCF-7 cells for anticancer assays with 48-hour exposure .

- Control Experiments : Include reference compounds (e.g., doxorubicin) in each assay batch to validate sensitivity .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., fluorescence-based ATP assays vs. colony formation assays) .

Q. What strategies are effective in optimizing the stability of This compound under experimental storage?

- Methodological Answer :

- Storage Conditions :

- Short-term : Store at –20°C in amber vials to prevent photodegradation of the nitro group .

- Long-term : Lyophilize and keep under argon in desiccators (<10% humidity) to avoid hydrolysis .

- Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., free benzoic acid from amide cleavage) .

Q. How can computational modeling complement experimental studies to predict novel reactions or biological targets for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts reactive sites (e.g., nitro group as electrophile) and guides functionalization at C5 or C6 positions .

- Molecular Docking : Screens potential protein targets (e.g., COX-2, EGFR) by simulating binding affinities. Use software like AutoDock Vina with PubChem-derived 3D structures .

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to prioritize synthesis of high-affinity analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.